molecular formula C9H16O5 B582981 ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol CAS No. 145354-78-5

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol

Cat. No. B582981
M. Wt: 204.222
InChI Key: ACRXATKXLFPSEO-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol, also known as DMDO-Me, is a versatile and efficient oxidant used in organic synthesis. It is a derivative of the naturally occurring oxidant, dimethyldioxirane (DMDO), which is known for its high reactivity and selectivity. DMDO-Me has been widely used in various chemical reactions due to its stability, ease of handling, and compatibility with a wide range of functional groups.

Scientific Research Applications

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has been widely used in various chemical reactions, including epoxidation, allylic oxidation, and oxidative rearrangement. It has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has been shown to be an efficient and selective oxidant in many reactions, and its use has led to the development of new synthetic methodologies.

Mechanism Of Action

The mechanism of action of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol involves the transfer of an oxygen atom to the substrate, which results in the formation of an intermediate that can undergo further reactions. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is a single-electron oxidant, and its reactivity is dependent on the nature of the substrate and the reaction conditions. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is known for its high selectivity, and it can be used to selectively oxidize certain functional groups while leaving others untouched.

Biochemical And Physiological Effects

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is not used in the field of biochemistry and physiology, and therefore, there is no information available on its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has several advantages over other oxidants, including its stability, ease of handling, and compatibility with a wide range of functional groups. It is also a cost-effective oxidant and can be easily synthesized in the laboratory. However, ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has some limitations, including its sensitivity to moisture and air, which can lead to decomposition. It also has a short shelf life and must be stored under an inert atmosphere.

Future Directions

There are several future directions for the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in organic synthesis. One direction is the development of new synthetic methodologies that utilize ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol as an oxidant. Another direction is the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in the synthesis of natural products and pharmaceuticals. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can also be used in the development of new materials, such as polymers and composites. Finally, the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in green chemistry is an area of active research, and new methods for its synthesis and use are being developed.

Synthesis Methods

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can be synthesized by reacting dimethyldioxirane with methanol in the presence of a catalyst. The reaction is carried out at low temperature and atmospheric pressure, and the product is obtained in high yield and purity. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can also be synthesized by reacting dimethyldioxirane with a methanol solution of chromium trioxide. The reaction yields ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol and chromium oxides as byproducts.

properties

IUPAC Name

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)12-5-7(14-9)6-4-11-8(3-10)13-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRXATKXLFPSEO-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2COC(O2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol

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